N1,N4-bis(5-aminopentyl)benzene-1,4-dicarboxamide
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Overview
Description
N1,N4-bis(5-aminopentyl)benzene-1,4-dicarboxamide: is an organic compound with the molecular formula C20H32N4O2 It is characterized by the presence of two 5-aminopentyl groups attached to a benzene-1,4-dicarboxamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1,N4-bis(5-aminopentyl)benzene-1,4-dicarboxamide typically involves the following steps:
Starting Materials: The synthesis begins with benzene-1,4-dicarboxylic acid and 5-aminopentylamine.
Activation of Carboxylic Acid: The carboxylic acid groups of benzene-1,4-dicarboxylic acid are activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Amide Bond Formation: The activated carboxylic acid reacts with 5-aminopentylamine to form the amide bonds, resulting in the formation of this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N1,N4-bis(5-aminopentyl)benzene-1,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
Chemistry:
Polymer Science: Used as a monomer or crosslinker in the synthesis of polymers with specific properties.
Catalysis: Acts as a ligand in coordination chemistry for the development of catalysts.
Biology and Medicine:
Drug Development: Potential use as a building block for the synthesis of bioactive molecules.
Bioconjugation: Utilized in the conjugation of biomolecules for targeted drug delivery.
Industry:
Material Science: Employed in the development of advanced materials with unique mechanical and thermal properties.
Coatings: Used in the formulation of coatings with enhanced durability and resistance.
Mechanism of Action
The mechanism of action of N1,N4-bis(5-aminopentyl)benzene-1,4-dicarboxamide depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s amide and amino groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function and stability.
Comparison with Similar Compounds
N,N’-bis(4-aminophenyl)benzene-1,4-dicarboxamide: Similar structure but with 4-aminophenyl groups instead of 5-aminopentyl groups.
N,N’-bis(3-aminopropyl)benzene-1,4-dicarboxamide: Contains 3-aminopropyl groups instead of 5-aminopentyl groups.
Uniqueness: N1,N4-bis(5-aminopentyl)benzene-1,4-dicarboxamide is unique due to the length and flexibility of its 5-aminopentyl chains, which can influence its reactivity and interactions with other molecules. This structural feature may impart distinct properties compared to its analogs, making it suitable for specific applications in materials science and medicinal chemistry.
Properties
IUPAC Name |
1-N,4-N-bis(5-aminopentyl)benzene-1,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N4O2/c19-11-3-1-5-13-21-17(23)15-7-9-16(10-8-15)18(24)22-14-6-2-4-12-20/h7-10H,1-6,11-14,19-20H2,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCZRNPFGMCQTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCCCCN)C(=O)NCCCCCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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